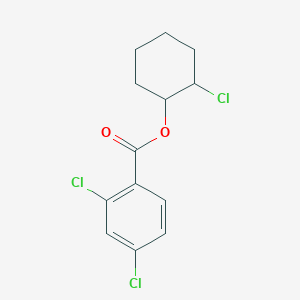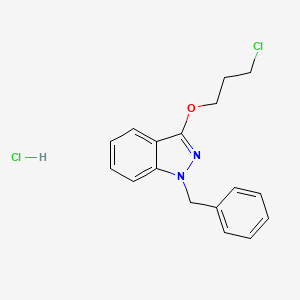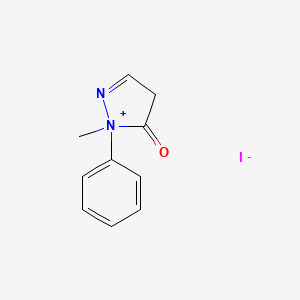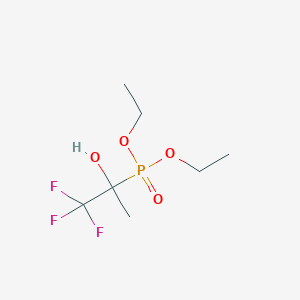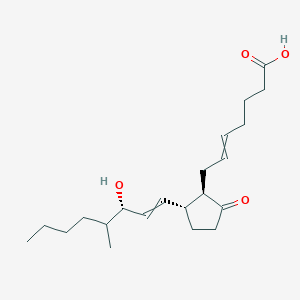
(15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid is a bioactive lipid mediator derived from arachidonic acid. It is a member of the prostaglandin family, which plays a crucial role in various physiological processes, including inflammation, vascular tone regulation, and platelet aggregation. This compound is particularly significant due to its involvement in pathophysiological conditions such as cancer, cardiovascular diseases, and inflammatory disorders.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid typically involves the oxidation of arachidonic acid. The process begins with the enzymatic conversion of arachidonic acid by 15-lipoxygenase to produce 15-hydroperoxyeicosatetraenoic acid (15-HPETE). This intermediate is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE), which undergoes further enzymatic or chemical modifications to yield the final product.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, utilizing genetically engineered microorganisms or cell lines that express the necessary enzymes for the conversion of arachidonic acid. These methods offer higher yields and greater specificity compared to traditional chemical synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: It can participate in substitution reactions, particularly involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of enzymes like lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed under mild conditions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can have distinct biological activities.
科学的研究の応用
(15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of lipid oxidation and prostaglandin biosynthesis.
Biology: The compound is studied for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular disorders, and certain types of cancer.
Industry: The compound is used in the development of pharmaceuticals and as a biomarker for oxidative stress and inflammation.
作用機序
The mechanism of action of (15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid involves its interaction with specific receptors on the cell surface, such as the prostaglandin receptors. Upon binding to these receptors, it activates various intracellular signaling pathways, including the MAPK and NF-κB pathways, leading to the modulation of gene expression and cellular responses. The compound also influences the production of other bioactive lipids and cytokines, contributing to its diverse biological effects.
類似化合物との比較
15-Hydroxyeicosatetraenoic acid (15-HETE): A precursor in the biosynthesis of (15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid, with similar but distinct biological activities.
Prostaglandin E2 (PGE2): Another member of the prostaglandin family, involved in inflammation and pain signaling.
Leukotriene B4 (LTB4): A related lipid mediator with potent inflammatory properties.
Uniqueness: this compound is unique due to its specific receptor interactions and the distinct signaling pathways it activates. Unlike other prostaglandins, it has a more pronounced role in certain pathological conditions, making it a valuable target for therapeutic intervention.
特性
CAS番号 |
64363-60-6 |
|---|---|
分子式 |
C21H34O4 |
分子量 |
350.5 g/mol |
IUPAC名 |
7-[(1R,2R)-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-3-4-9-16(2)19(22)14-12-17-13-15-20(23)18(17)10-7-5-6-8-11-21(24)25/h5,7,12,14,16-19,22H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/t16?,17-,18+,19+/m0/s1 |
InChIキー |
HYWUHKAWNFZUTL-NRHWTYQISA-N |
異性体SMILES |
CCCCC(C)[C@@H](C=C[C@H]1CCC(=O)[C@@H]1CC=CCCCC(=O)O)O |
正規SMILES |
CCCCC(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
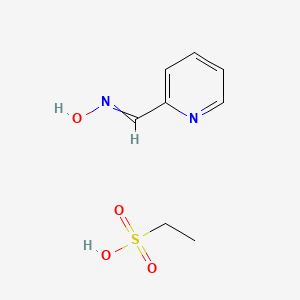
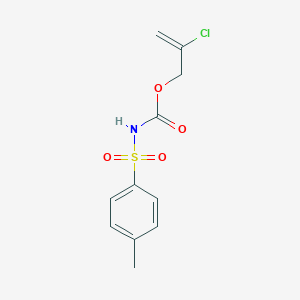

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
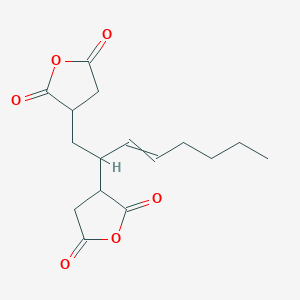
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
